molecular formula C9H11N3O2 B12806501 Urea, N-((4-methylphenyl)methyl)-N-nitroso- CAS No. 87096-66-0

Urea, N-((4-methylphenyl)methyl)-N-nitroso-

Cat. No.: B12806501
CAS No.: 87096-66-0
M. Wt: 193.20 g/mol
InChI Key: VTUQHLQIPPTZTE-UHFFFAOYSA-N
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Description

Urea, N-((4-methylphenyl)methyl)-N-nitroso- is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of the nitroso group in the molecule imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-((4-methylphenyl)methyl)-N-nitroso- typically involves the reaction of 4-methylbenzylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. The general reaction scheme is as follows: [ \text{4-methylbenzylamine} + \text{nitrosyl chloride} \rightarrow \text{Urea, N-((4-methylphenyl)methyl)-N-nitroso-} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Types of Reactions:

    Oxidation: The nitroso group can undergo oxidation to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Urea, N-((4-methylphenyl)methyl)-N-nitroso- has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N-((4-methylphenyl)methyl)-N-nitroso- involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to cytotoxic effects. This property is exploited in its potential use as an anticancer agent.

Comparison with Similar Compounds

  • N-methyl-N-nitroso-urea
  • N-ethyl-N-nitroso-urea
  • N-nitroso-N-phenylurea

Comparison: Urea, N-((4-methylphenyl)methyl)-N-nitroso- is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. Compared to other nitrosoureas, it may exhibit different biological activities and chemical reactivity due to the influence of the aromatic ring and the methyl group.

Properties

CAS No.

87096-66-0

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-1-nitrosourea

InChI

InChI=1S/C9H11N3O2/c1-7-2-4-8(5-3-7)6-12(11-14)9(10)13/h2-5H,6H2,1H3,(H2,10,13)

InChI Key

VTUQHLQIPPTZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C(=O)N)N=O

Origin of Product

United States

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